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molecular formula C10H8O4 B8309335 6-hydroxy-2H-chromene-3-carboxylic acid

6-hydroxy-2H-chromene-3-carboxylic acid

Cat. No. B8309335
M. Wt: 192.17 g/mol
InChI Key: VBHVAOHRNSIOAI-UHFFFAOYSA-N
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Patent
US08110687B2

Procedure details

A solution of 6-hydroxy-2H-chromene-3-carboxylic acid (2.00 g, 10.4 mmol) in MeOH (100 mL) was degassed. To this solution was added Pd/C (5 wt %, 1.32 g). The reaction mixture was allowed to stir at rt under an atmosphere of hydrogen for 3 h and then filtered through Celite. Concentration of the filtrate gave 6-hydroxychromane-3-carboxylic acid (1.52 g, 75%). LCMS: ES− 193.1.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.32 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][C:6]([C:12]([OH:14])=[O:13])=[CH:5]2>CO.[Pd]>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH:6]([C:12]([OH:14])=[O:13])[CH2:5]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C=C2C=C(COC2=CC1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.32 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt under an atmosphere of hydrogen for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C=C2CC(COC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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